molecular formula C10H10ClF2NO2 B2985574 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide CAS No. 832127-56-7

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide

Cat. No.: B2985574
CAS No.: 832127-56-7
M. Wt: 249.64
InChI Key: JYIQMKNCEYYGAZ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide is a chemical compound with the molecular formula C10H11ClF2NO2 It is known for its unique structure, which includes a chloro group, a difluoromethoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide typically involves the reaction of 4-(difluoromethoxy)-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(difluoromethoxy)-2-methylaniline+chloroacetyl chlorideThis compound\text{4-(difluoromethoxy)-2-methylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 4-(difluoromethoxy)-2-methylaniline+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide
  • 2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide
  • 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide

Uniqueness

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical and biological properties, making it a compound of interest for further study.

Properties

IUPAC Name

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO2/c1-6-4-7(16-10(12)13)2-3-8(6)14-9(15)5-11/h2-4,10H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIQMKNCEYYGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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